Cilobradine belongs to a class of compounds known as HCN channel blockers. These compounds are characterized by their ability to inhibit the activity of HCN channels, which are integral in regulating cardiac and neuronal activity. Cilobradine is classified under small molecules with specific action on ion channels.
The synthesis of Cilobradine involves several key steps that utilize various chemical reactions to construct its molecular framework. The process typically begins with the preparation of intermediates that are subsequently transformed into the final product through a series of reactions involving functional group modifications.
Technical Details: Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of Cilobradine at each stage .
Cilobradine's molecular structure is characterized by a distinct arrangement of atoms that facilitates its interaction with HCN channels. The compound features a bicyclic core structure that is essential for its biological activity.
Cilobradine undergoes several chemical reactions that are important for its function as an HCN channel inhibitor. These reactions include:
Technical Details: The kinetics of these reactions can be studied using electrophysiological techniques to measure changes in ion currents through HCN channels upon application of Cilobradine .
Cilobradine functions primarily by binding to the intracellular region of HCN channels, stabilizing them in a closed state and preventing ion flow. This action leads to:
Relevant data from stability studies indicate that Cilobradine maintains efficacy over a range of temperatures but should be stored away from light to prevent degradation .
Cilobradine has several promising applications in scientific research:
Cilobradine (DK-AH 269) is a selective bradycardic agent developed in the 1990s as part of efforts to identify heart rate-reducing drugs devoid of negative inotropic or hypotensive effects. Structurally classified among the "bradine" derivatives, it shares a benzazepinone core with verapamil-like calcium channel blockers but exhibits distinct pharmacological targeting [1] [10]. Its discovery emerged from systematic modifications of zatebradine (UL-FS 49), aiming to optimize blockade of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for cardiac pacemaker activity [1] [4]. Unlike conventional antiarrhythmics, cilobradine specifically modulates sinoatrial node function, positioning it as a key tool for studying cardiac electrophysiology and neuronal excitability.
Cilobradine was synthesized during structure-activity relationship (SAR) studies of benzazepinone-based HCN blockers. Its chemical structure (C₂₈H₃₉ClN₂O₅·HCl, CAS 186097-54-1) features:
Table 1: Structural and Physicochemical Properties of Cilobradine
Property | Characteristic |
---|---|
IUPAC Name | (3R,4aR)-9,10-Dimethoxy-3-[(2-methylprop-1-en-1-yl)methyl]-6,7,8,9,10,11-hexahydro-5H-4a,8a-(epiminoethano)phenanthridine hydrochloride |
Molecular Formula | C₂₈H₃₉ClN₂O₅ |
Molecular Weight | 519.07 g/mol |
Key Moieties | Benzazepinone, methoxyphenyl, tetrahydropyridine |
Solubility | Soluble in DMSO (≥125 mg/mL) and water (100 mg/mL) [5] |
Early electrophysiological characterization revealed cilobradine’s superior potency over zatebradine in suppressing pacemaker currents in rabbit sinoatrial node cells (IC₅₀ ≈1 μM) [1] [6]. X-ray crystallography studies confirm its stereospecific binding to HCN channels, with the R-configuration at chiral centers critical for activity [5] [10].
Cilobradine inhibits the "funny current" (Iₕ/I_f) carried by HCN channels, which drive diastolic depolarization in pacemaker cells. Its mechanism involves:
In HEK293 cells expressing human HCN isoforms, cilobradine blocks currents with an IC₅₀ of ≈1 μM but exhibits kinetic selectivity:
This correlates with HCN4’s dominance in sinoatrial node cells and explains cilobradine’s potent bradycardic effects at low doses (ED₅₀ = 1.2 mg/kg in mice) [1] [6].
Table 2: Cilobradine Sensitivity Across HCN Channel Subtypes
HCN Subtype | Activation Kinetics | Blockade Efficiency (Activations Required) | IC₅₀ (μM) | cAMP Sensitivity |
---|---|---|---|---|
HCN1 | Fastest (τ ≈25 ms) | 200-400 | ~1 | Low |
HCN2 | Intermediate | 200-400 | ~1 | High |
HCN4 | Slowest (τ ≈100s ms) | 20-40 | ~1 | High |
HCN3 | Variable | Not fully characterized | ~1 | Minimal |
Data compiled from [1] [3] [4]
HCN Subtype Selectivity
Delayed-Rectifier K⁺ Channel Effects
Cilobradine’s I_K(DR) blockade involves:
Table 3: Cilobradine's Dual Ion Channel Pharmacology
Ion Current | Cell Type | Effect of Cilobradine | IC₅₀/EC₅₀ | Mechanistic Insight |
---|---|---|---|---|
HCN-mediated Iₕ | HEK293 (HCN4) | Use-dependent amplitude suppression | ~1 μM | Faster blockade vs. HCN1/2 (20-40 pulses) |
HCN-mediated Iₕ | Mouse SAN cells | Diastolic depolarization slowing | 0.62 μM | Heart rate reduction (180 bpm at 2 mg/kg) |
Delayed-rectifier K⁺ | GH3 pituitary | Amplitude suppression + inactivation shift | 3.54 μM | Hyperpolarizing V₁/₂ shift (≈10 mV) |
Delayed-rectifier K⁺ | H9c2 cardiomyocytes | Mild amplitude reduction (no kinetic change) | >10 μM | Less potent than in neurons |
Voltage-gated Na⁺ | GH3 cells | No significant effect | >30 μM | Specificity for HCN/K⁺ channels |
Unlike ivabradine or zatebradine, cilobradine’s I_K(DR) effects are state-dependent, preferentially binding to open/inactivated channels. This dual activity may explain its proarrhythmic potential at high doses and distinguishes it from more selective HCN blockers [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7